5-Bromo-3,6-dichloropyrazin-2-amine
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Overview
Description
The compound of interest, 5-Bromo-3,6-dichloropyrazin-2-amine, is a halogenated pyrazine derivative. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at positions 1 and 4 of the six-membered ring. The presence of bromine and chlorine atoms, as well as an amine group, suggests that this compound could have interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of halogenated pyrazines can be complex due to the regioselectivity of the reactions involved. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, as demonstrated in the study of similar compounds . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of halogenated pyrazines is characterized by the presence of nitrogen atoms in the ring and the substitution of hydrogen atoms by halogens. In the case of 2,5-diamino-3,6-dichloropyrazine, the molecule is centrosymmetric with a nearly planar amine group, which could imply similar structural features for this compound . The presence of halogens and an amine group can significantly influence the electronic distribution and the overall reactivity of the molecule.
Chemical Reactions Analysis
Halogenated pyrazines can undergo various chemical reactions, including nucleophilic substitution and cycloaddition. For example, the reaction of 3-amino-5-chloro-2(1H)-pyrazinones with olefins through a Diels-Alder reaction leads to ring transformation into different pyridinone systems . This suggests that this compound could also participate in similar cycloaddition reactions, potentially yielding a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrazines are influenced by their molecular structure. The presence of halogens can increase the density and molecular weight of the compound. The crystalline structure of similar compounds, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, is stabilized by hydrogen bonds, which could also be relevant for the crystalline properties of this compound . The electronic effects of the halogens and the amine group are likely to affect the compound's solubility, boiling point, and reactivity.
Scientific Research Applications
Catalytic Amination
5-Bromo-3,6-dichloropyrazin-2-amine is used in catalytic amination processes. For example, the amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, is catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity, as demonstrated in a study by Ji, Li, and Bunnelle (2003) (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Regioselective Nucleophilic Aromatic Substitution
The compound is also important in regioselective nucleophilic aromatic substitution (S(N)Ar) reactions. A study by Scales et al. (2013) found that amines preferentially attack unsymmetrical 3,5-dichloropyrazines at specific positions based on the substituents' electron-withdrawing or donating properties (S. Scales et al., 2013).
Synthesis and Crystal Structure Analysis
Research by Doulah et al. (2014) involved the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, leading to the synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound closely related to this compound. This work highlighted the utility of X-ray crystallography in analyzing the crystal structure of such compounds (A. Doulah et al., 2014).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to synthesize pyrimido[4,5-e][1,3,4] thiadiazine derivatives using this compound, showcasing its versatility in heterocyclic chemistry (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Coordination Polymers Formation
In the field of inorganic chemistry, this compound plays a role in forming coordination polymers. Mailman et al. (2020) demonstrated the formation of coordination polymers with copper (I) bromide, involving a combination of halogen and hydrogen bonding (A. Mailman et al., 2020).
Chemo- and Regioselective Reactions
The compound is also significant in chemo- and regioselective reactions. For instance, Moraes et al. (2019) described the reaction of 5-bromo enones with pyrazoles, yielding unexpected N,O-aminal derivatives, demonstrating its utility in organic synthesis (Paulo A. Moraes et al., 2019).
Electrochemical Studies
In electrochemical research, comparative studies of the redox process of Quinoxaline and Brimonidine, involving this compound, have been carried out to understand their kinetic and thermodynamic parameters, as explored by Rupar et al. (2018) (J. Rupar et al., 2018).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statement P280 suggests wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-3,6-dichloropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDHWGZTPXFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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